4-cyano-N-methylbenzenesulfonamide

Amine protection Organic synthesis Sulfonamide cleavage

4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9) is a substituted aromatic sulfonamide characterized by a para-cyano group on the phenyl ring and an N-methyl substitution on the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides that serve as versatile intermediates in pharmaceutical research and organic synthesis.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 56236-82-9
Cat. No. B3191637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-methylbenzenesulfonamide
CAS56236-82-9
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
InChIKeyMLRQHFCCAKIMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9): A Multifunctional Sulfonamide Building Block for Medicinal Chemistry and Organic Synthesis


4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9) is a substituted aromatic sulfonamide characterized by a para-cyano group on the phenyl ring and an N-methyl substitution on the sulfonamide nitrogen . This compound belongs to a broader class of benzenesulfonamides that serve as versatile intermediates in pharmaceutical research and organic synthesis [1]. Its core structure supports applications ranging from amine protection strategies to enzyme inhibition, leveraging the unique electronic and steric properties conferred by the cyano and methyl substituents [2].

Why Simple Substitution of 4-Cyano-N-methylbenzenesulfonamide with Other Sulfonamides Can Derail Synthetic or Biological Outcomes


The cyano group at the para position of 4-cyano-N-methylbenzenesulfonamide is not a passive substituent; it fundamentally alters the compound's reactivity profile compared to unsubstituted or differently substituted benzenesulfonamides. For instance, the cyano group enables selective, thiol-mediated cleavage of the sulfonamide bond, a property not shared by commonly used p-toluenesulfonamides which are too stable for facile removal, nor by 2- or 4-nitrobenzenesulfonamides (nosyl groups) which are incompatible with nitro-specific downstream chemistries [1]. Furthermore, in biological contexts, the cyano group can dramatically shift target selectivity. A derivative of this compound shows sub-micromolar potency against Dipeptidyl Peptidase 4 (DPP4; IC50 = 180 nM) but is >100-fold less active against related DPP family members (DPP2, DPP9; IC50 > 23,000 nM), demonstrating that the cyano-substituted sulfonamide core is not a generic DPP inhibitor but a selective scaffold [2]. Such specificity is often lost when substituting the cyano group with other electron-withdrawing or -donating groups, as evidenced by structure-activity relationship (SAR) studies in related sulfonamide series [3].

Evidence-Based Differentiation of 4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9) for Scientific Selection


Superior Cleavability of 4-Cyanobenzenesulfonamides as Amine Protecting Groups Relative to p-Toluenesulfonamides and Nosyl Groups

4-Cyanobenzenesulfonamides, including 4-cyano-N-methylbenzenesulfonamide, undergo clean and efficient cleavage to the parent amine under mild conditions using thiol and base [1]. This contrasts sharply with p-toluenesulfonamides, which are highly stable and often require harsh, non-selective conditions for removal, and with 2- or 4-nitrobenzenesulfonamides (nosyl groups), which are incompatible with nitro-reduction steps [1]. The 4-cyano derivative also offers superior crystallinity compared to the 2-cyano isomer, facilitating purification and handling [1].

Amine protection Organic synthesis Sulfonamide cleavage

Selective Inhibition of Dipeptidyl Peptidase 4 (DPP4) by a 4-Cyano-N-methylbenzenesulfonamide Derivative

A derivative incorporating the 4-cyano-N-methylbenzenesulfonamide moiety exhibits potent and selective inhibition of Dipeptidyl Peptidase 4 (DPP4) [1]. The compound trans-N-(4-((R)-1-amino-2-(2,5-difluorophenyl)ethyl)cyclohexyl)-4-cyano-N-methylbenzenesulfonamide demonstrates an IC50 of 180 nM against human DPP4 [1]. In contrast, its activity against the related enzymes DPP2 (IC50 = 23,000 nM) and DPP9 (IC50 = 30,000 nM) is over 100-fold weaker, highlighting a significant selectivity window [1].

Dipeptidyl Peptidase 4 DPP4 inhibitor Enzyme selectivity

Crystallinity and Physical Properties Favoring Process-Scale Handling

The 4-cyanobenzenesulfonamide scaffold, as exemplified by 4-cyano-N-methylbenzenesulfonamide, was specifically selected over the 2-cyano isomer due to its enhanced crystallinity, which facilitates purification and handling on large scale [1]. The compound's melting point is reported as 128-130 °C , providing a convenient benchmark for purity assessment.

Process chemistry Crystallization Solid-state properties

Potential for Carbonic Anhydrase Inhibition with Isoform-Dependent Affinity

The 4-cyanobenzenesulfonamide core is a known pharmacophore for carbonic anhydrase (CA) inhibition, with reported IC50 values for the parent 4-cyanobenzenesulfonamide ranging from 1.55 to 3.92 nM against CA II and 10.93 to 25.06 nM against CA IX . While direct data for 4-cyano-N-methylbenzenesulfonamide is not available, SAR within the sulfonamide class indicates that N-alkylation can modulate isoform selectivity and potency [1]. This positions the compound as a valuable starting point for developing isoform-selective CA inhibitors.

Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacophore

Key Application Scenarios for 4-Cyano-N-methylbenzenesulfonamide (CAS 56236-82-9) Based on Differentiating Evidence


Strategic Amine Protection in Multi-Step Organic Synthesis

Use 4-cyano-N-methylbenzenesulfonamide or its derivatives as a cleavable amine protecting group when planning a synthetic route that includes nitro group manipulations or requires mild, orthogonal deprotection conditions [1]. This strategy is particularly advantageous over traditional p-toluenesulfonamide (tosyl) or nosyl protecting groups when late-stage amine liberation is required without affecting sensitive functionalities [1].

Scaffold for Selective Dipeptidyl Peptidase 4 (DPP4) Inhibitor Development

Employ the 4-cyano-N-methylbenzenesulfonamide core as a starting point for structure-activity relationship (SAR) studies aimed at developing selective DPP4 inhibitors [1]. The demonstrated >100-fold selectivity over DPP2 and DPP9 suggests that further optimization of this scaffold could yield tool compounds or lead candidates with a favorable therapeutic window [1].

Process-Scale Synthesis Requiring Crystalline Intermediates

In process chemistry, select 4-cyano-N-methylbenzenesulfonamide over its 2-cyano isomer or other oily sulfonamide intermediates to facilitate purification via crystallization [1]. The compound's reported melting point (128-130 °C) provides a straightforward quality control metric [2], enabling efficient scale-up and reducing reliance on chromatographic separations [1].

Exploring Carbonic Anhydrase Isoform Selectivity via N-Alkylation

Use 4-cyano-N-methylbenzenesulfonamide as a tool to investigate the impact of N-alkylation on carbonic anhydrase (CA) isoform selectivity and potency [1][2]. The parent 4-cyanobenzenesulfonamide exhibits a baseline selectivity between CA II and CA IX, and the N-methyl derivative offers a structurally distinct entry point for probing the CA active site [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyano-N-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.